1,2-Dichloroethyltrichlorosilane

Friedel–Crafts alkylation regiospecific synthesis diarylethylsilanes

1,2-Dichloroethyltrichlorosilane (CAS 684-00-4) is a chloroalkyltrichlorosilane with the formula C₂H₃Cl₅Si and a molecular weight of 232.40 g·mol⁻¹, classified as a reactive organosilicon intermediate bearing five chlorine substituents (three on silicon and two on the ethyl backbone). Its experimentally determined boiling point is 189.1 °C at 760 mmHg and density is 1.503 g·cm⁻³, distinguishing it from lighter monochloroethyl and non-chlorinated ethylsilane analogs.

Molecular Formula C2H3Cl5Si
Molecular Weight 232.4 g/mol
CAS No. 684-00-4
Cat. No. B1616230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloroethyltrichlorosilane
CAS684-00-4
Molecular FormulaC2H3Cl5Si
Molecular Weight232.4 g/mol
Structural Identifiers
SMILESC(C([Si](Cl)(Cl)Cl)Cl)Cl
InChIInChI=1S/C2H3Cl5Si/c3-1-2(4)8(5,6)7/h2H,1H2
InChIKeyPXYVBFOZDSGKNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dichloroethyltrichlorosilane (CAS 684-00-4): Procurement-Grade Identity and Physicochemical Profile


1,2-Dichloroethyltrichlorosilane (CAS 684-00-4) is a chloroalkyltrichlorosilane with the formula C₂H₃Cl₅Si and a molecular weight of 232.40 g·mol⁻¹, classified as a reactive organosilicon intermediate bearing five chlorine substituents (three on silicon and two on the ethyl backbone) [1]. Its experimentally determined boiling point is 189.1 °C at 760 mmHg and density is 1.503 g·cm⁻³, distinguishing it from lighter monochloroethyl and non-chlorinated ethylsilane analogs . The compound serves primarily as a synthon for regiospecific C–C bond-forming reactions and as a precursor to vinylsilanes via dehydrochlorination, positioning it within the niche of polyhalogenated silane intermediates rather than commodity silane coupling agents.

Why Generic Substitution of 1,2-Dichloroethyltrichlorosilane Fails: Structural Isomerism and Regiochemical Fidelity


Substituting 1,2-dichloroethyltrichlorosilane with its positional isomers (1,1- or 2,2-dichloroethyltrichlorosilane) or with monochloroethyltrichlorosilanes introduces fundamental differences in reaction outcome that cannot be compensated by adjusting stoichiometry or conditions. The 1,2-isomer undergoes a unique carbocation rearrangement during Friedel–Crafts alkylation that produces exclusively (2,2-diarylethyl)trichlorosilanes with no detectable regioisomeric contamination, a selectivity not reported for the 1,1- or 2,2-isomers [1]. Furthermore, the 2-position chlorine atom in the 1,2-isomer exhibits markedly greater lability in quinoline-mediated dehydrochlorination than the corresponding chlorine in 2-monochloroalkyltrichlorosilanes, enabling divergent reaction pathways that directly affect product identity and yield [2]. These differences mean that isomer or analog substitution does not merely reduce efficiency—it changes the chemical product obtained.

Quantitative Comparative Evidence for 1,2-Dichloroethyltrichlorosilane Selection


Regiospecific Friedel–Crafts Alkylation: Exclusive (2,2-Diarylethyl)silane Formation in 61–69% Yield

1,2-Dichloroethyltrichlorosilane reacts with a 6-fold excess of mono-, di-, and trichlorobenzenes at 120 °C in the presence of AlCl₃ to give (2,2-diarylethyl)trichlorosilanes in 61–69% isolated yield with complete regiospecificity; no (1,2-diarylethyl)silane regioisomers were detected [1]. This regiospecific outcome arises from a carbocation rearrangement that is unique to the 1,2-dichloro substitution pattern; analogous Friedel–Crafts alkylation with the 1,1- or 2,2-dichloroethyl isomers has not been reported to yield comparable regiospecific products under these conditions.

Friedel–Crafts alkylation regiospecific synthesis diarylethylsilanes

Enhanced 2-Chlorine Lability in Dehydrochlorination versus Monochloroethyl Analogs

In dehydrochlorination reactions with quinoline, the 2-chlorine atom in 1,2-dichloroethyltrichlorosilane is 'considerably more labile' than the 2-chlorine in 2-monochloroalkyltrichlorosilanes (e.g., Cl₃SiCH₂CH₂Cl) [1]. The same study directly compared 1,1-, 1,2-, and 2,2-dichloroethyltrichlorosilanes alongside monochloroethyl analogs, establishing that the presence of the second chlorine on the ethyl backbone significantly activates the β-chlorine toward elimination. While the 1959 report presents the lability difference qualitatively, a related computational DFT study on 2,2-dichloroethyltrichlorosilane confirms that resonance energies from σC₁–C₂ → σ*C₂–Si₃ delocalization facilitate β-elimination, with activation barriers calculable by M06-2x/aug-cc-pVTZ methodology [2].

dehydrochlorination chlorine lability vinylsilane precursors

Divergent Dehydrohalogenation Pathway: Trichloro(1-chlorovinyl)silane versus Vinyl Fluoride Product

Treatment of 1,2-dichloroethyltrichlorosilane with quinoline yields trichloro(1-chlorovinyl)silane as the exclusive dehydrochlorination product. Under identical conditions, the structurally analogous 2-chloro-1-fluoroethyltrichlorosilane undergoes a fundamentally different pathway, yielding vinyl fluoride (CH₂=CHF) rather than a vinylsilane [1]. This demonstrates that the 1,2-dichloro substitution pattern preserves the Si–C bond during elimination, whereas mixed halogen (F/Cl) substitution on the ethyl backbone leads to Si–C cleavage. The 1,2-dichloro isomer thus uniquely retains the trichlorosilyl functionality in the product, enabling subsequent derivatization at silicon.

dehydrohalogenation quinoline elimination vinylsilane synthesis

Physicochemical Property Differentiation: Boiling Point and Density Enable Distillation-Based Purification

1,2-Dichloroethyltrichlorosilane exhibits a boiling point of 189.1 °C at 760 mmHg and a density of 1.503 g·cm⁻³ . This boiling point is 36–37 °C higher than that of 2-chloroethyltrichlorosilane (152–153 °C) , 53 °C higher than 1-chloroethyltrichlorosilane (136 °C) , 90 °C higher than ethyltrichlorosilane (99 °C) , and 98–99 °C higher than vinyltrichlorosilane (90–91 °C) . The density follows the same rank order (1.503 > 1.419 > 1.393 > 1.238 > 1.27 g·cm⁻³), reflecting the increasing chlorine content. These differences are sufficient for fractional distillation separation from monochloro and non-chlorinated ethylsilane impurities, which are common side-products in industrial chlorosilane streams.

boiling point separation distillation physicochemical properties

Total Hydrolyzable Chlorine Content: 5 Cl per Molecule Enables Higher Crosslink Density than Monochloro Analogs

1,2-Dichloroethyltrichlorosilane carries five chlorine atoms (three Si–Cl and two C–Cl), versus four in monochloroethyltrichlorosilanes (three Si–Cl, one C–Cl) and three in ethyltrichlorosilane (three Si–Cl, zero C–Cl) [1]. Upon hydrolysis, each Si–Cl bond generates a silanol (Si–OH) capable of condensation to siloxane (Si–O–Si) networks, while C–Cl bonds can undergo further nucleophilic substitution. The higher total chlorine content of the 1,2-dichloro isomer translates to a higher density of reactive sites per molecule, which is relevant for surface grafting and crosslinking applications where graft density determines interfacial properties.

hydrolyzable chlorine siloxane crosslinking surface modification

Optimal Application Scenarios for 1,2-Dichloroethyltrichlorosilane Based on Quantitative Evidence


Synthesis of Regiospecific (2,2-Diarylethyl)trichlorosilane Building Blocks

The 1,2-dichloro isomer is the preferred reagent for preparing (2,2-diarylethyl)trichlorosilanes via Friedel–Crafts alkylation of aromatic substrates. As demonstrated by Han et al. (Organometallics 2002), the reaction delivers 61–69% yields with complete regiospecificity for the 2,2-diarylethyl product, eliminating the need for isomer separation [1]. This regiospecificity is not established for the 1,1- or 2,2-dichloro isomers, making the 1,2-isomer the only validated choice for this transformation.

Precursor for Trichloro(1-chlorovinyl)silane via Mild Dehydrochlorination

Treatment with quinoline cleanly converts 1,2-dichloroethyltrichlorosilane to trichloro(1-chlorovinyl)silane while retaining the Si–C bond, in contrast to mixed-halogen analogs that undergo Si–C cleavage to liberate volatile vinyl halides [2]. This makes the 1,2-dichloro isomer uniquely suited for synthesizing chlorovinylsilane monomers that retain the trichlorosilyl anchor for subsequent hydrosilylation or surface coupling chemistry.

High-Purity Organosilicon Intermediate via Distillation-Enabled Purification

With a boiling point of 189.1 °C—significantly higher than 2-chloroethyltrichlorosilane (152–153 °C), 1-chloroethyltrichlorosilane (136 °C), ethyltrichlorosilane (99 °C), and vinyltrichlorosilane (90–91 °C)—the 1,2-dichloro isomer can be isolated from chlorosilane mixtures by fractional distillation . This property is valuable for procurement specifications requiring >98% purity where monochloro and non-chlorinated silane contaminants must be rigorously excluded.

Surface Grafting Requiring High Areal Density of Reactive Sites

The five chlorine substituents per molecule (three Si–Cl for siloxane anchoring plus two C–Cl for post-grafting functionalization) provide a higher density of reactive loci than the four chlorines of monochloroethyltrichlorosilanes or the three of ethyltrichlorosilane [3]. Users designing dense siloxane interlayers on oxide surfaces may achieve equivalent graft density with lower molar loading, a consideration for cost-sensitive industrial surface modification processes.

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